1-(3-Bromophenyl)-2-methylbutane-1,3-dione
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Overview
Description
1-(3-Bromophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-methylbutane-1,3-dione typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the butane-1,3-dione moiety. One common method involves the bromination of 3-phenyl-2-methylbutane-1,3-dione using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-methylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-2-methylpropan-1-one
- 1-(3-Bromophenyl)-2-methylbutane-1,3-diol
- 1-(3-Bromophenyl)-2-methylbutane-1,3-dinitrile
Comparison: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the butane-1,3-dione moiety allows for unique interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI Key |
XYMAYORLAAVVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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